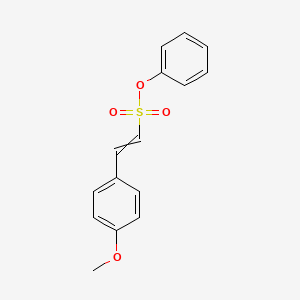
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is an organic compound that belongs to the class of phenoxy compounds These compounds are characterized by the presence of a phenoxy group, which is an aromatic ring bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenyl 2-(4-methoxyphenyl)ethene using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of tyrosine-protein phosphatase YopH, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl 2-(4-bromophenyl)ethene-1-sulfonate
- Phenyl 2-(4-chlorophenyl)ethene-1-sulfonate
- Phenyl 2-(4-nitrophenyl)ethene-1-sulfonate
Uniqueness
Phenyl 2-(4-methoxyphenyl)ethene-1-sulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
918341-29-4 |
|---|---|
Fórmula molecular |
C15H14O4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
phenyl 2-(4-methoxyphenyl)ethenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-18-14-9-7-13(8-10-14)11-12-20(16,17)19-15-5-3-2-4-6-15/h2-12H,1H3 |
Clave InChI |
GVDPGZPHZXNXDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


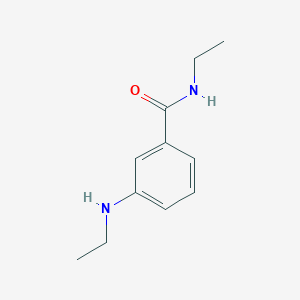
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
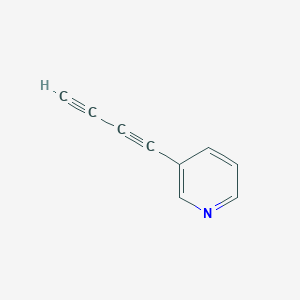
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
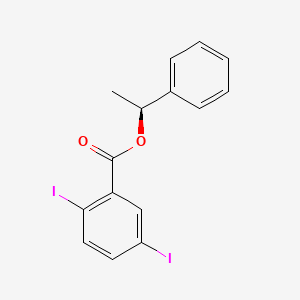

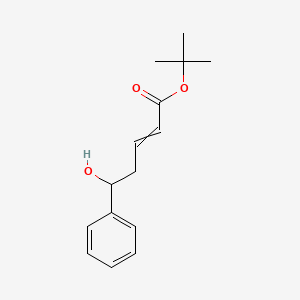
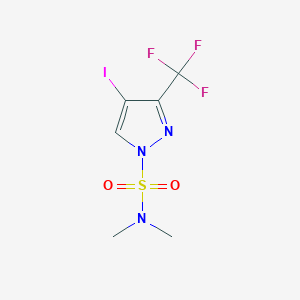
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
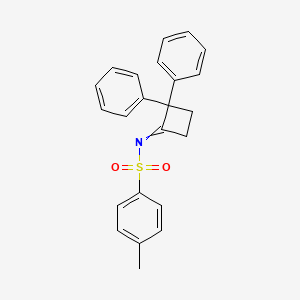
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)
